2-Fluoro-3-nitrobenzoyl chloride
Overview
Description
2-Fluoro-3-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts from o-methylphenol, which undergoes a nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. A fluorination reaction is then carried out to generate 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a density of approximately 1.5±0.1 g/cm3 . Its boiling point is around 281.7±20.0 °C . The compound is also characterized by a flash point of 124.2±21.8 °C .Scientific Research Applications
Kinetics in Solvolysis
A study by Park et al. (2019) explored the solvolysis of o-nitrobenzoyl chloride, a related compound, highlighting the influence of the ortho-nitro group on reaction kinetics. This research can offer insights into the behavior of 2-fluoro-3-nitrobenzoyl chloride under similar conditions.
Synthesis of Benzoxazole Derivatives
Vosooghi et al. (2014) reported a novel synthesis route for 5-nitrobenzoxazole derivatives using this compound and related compounds, under solvent-free conditions. This method shows the applicability of this compound in synthesizing heterocyclic compounds (Vosooghi et al., 2014).
Solid-Phase Synthesis Applications
Stephensen and Zaragoza (1999) investigated the reactions of various carbon nucleophiles with 4-fluoro-3-nitrobenzoic acid, closely related to this compound. This study demonstrates potential applications in solid-phase synthesis, leading to the creation of various organic compounds (Stephensen & Zaragoza, 1999).
Derivatization for Analytical Techniques
Watanabe and Imai (1981) used 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of this compound, for high-performance liquid chromatography of amino acids. This shows the compound's role in enhancing analytical methods (Watanabe & Imai, 1981).
Synthesis of Isoquinolin-1(2H)-ones
Bunce et al. (2014) utilized 2-fluoro-5-nitrobenzoyl chloride in a novel synthesis of isoquinolin-1(2H)-ones, demonstrating the compound's utility in creating complex organic structures (Bunce et al., 2014).
Safety and Hazards
2-Fluoro-3-nitrobenzoyl chloride is considered hazardous. It can cause severe skin burns and eye damage . Inhalation, ingestion, or skin contact with the material may cause severe injury or death . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Properties
IUPAC Name |
2-fluoro-3-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUCCWUWJBJSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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